Bienvenue dans la boutique en ligne BenchChem!

alpha-conotoxin PnIA

nicotinic acetylcholine receptor pharmacology neuroscience tool compounds venom peptide selectivity

Native α-conotoxin PnIA delivers a 26-fold selectivity window (α3β2 IC50 9.56 nM vs. α7 IC50 252 nM), enabling unambiguous dissection of nAChR currents in neuronal preparations. Its near-complete block of α3β2-mediated currents, combined with a purely inhibitory mechanism that stabilizes α7 in a non-conducting state without agonist activity, makes it the superior scaffold for SAR and rational drug design. The solved NMR solution structure and availability of degradation-resistant selenocysteine-substituted analogs further distinguish this peptide. Critically, generic substitution with the α7-preferring conotoxin PnIB—differing by only two amino acid residues—or any other alpha-conotoxin is experimentally invalid. Verify that your supplier provides native sequence with confirmed Cys2-Cys8/Cys3-Cys16 disulfide pairing.

Molecular Formula C65H95N19O22S4
Molecular Weight 1622.8 g/mol
CAS No. 705300-84-1
Cat. No. B612398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-conotoxin PnIA
CAS705300-84-1
Molecular FormulaC65H95N19O22S4
Molecular Weight1622.8 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N
InChIInChI=1S/C65H95N19O22S4/c1-29(2)18-37-63(104)84-17-7-10-46(84)65(106)83-16-6-9-45(83)62(103)81-42-27-110-108-26-41(72-49(89)23-66)59(100)80-43(60(101)78-39(24-85)57(98)76-37)28-109-107-25-40(51(69)92)79-54(95)34(19-32-11-13-33(86)14-12-32)74-56(97)36(22-50(90)91)75-61(102)44-8-5-15-82(44)64(105)38(21-48(68)88)77-55(96)35(20-47(67)87)73-53(94)31(4)70-52(93)30(3)71-58(42)99/h11-14,29-31,34-46,85-86H,5-10,15-28,66H2,1-4H3,(H2,67,87)(H2,68,88)(H2,69,92)(H,70,93)(H,71,99)(H,72,89)(H,73,94)(H,74,97)(H,75,102)(H,76,98)(H,77,96)(H,78,101)(H,79,95)(H,80,100)(H,81,103)(H,90,91)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
InChIKeyVUVGEYBNLLGGBG-MVPSLEAZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

Alpha-Conotoxin PnIA (CAS 705300-84-1) – A Unique Nicotinic Acetylcholine Receptor Probe with Defined Subtype Selectivity and Single-Point Mutational Switchability


Alpha-conotoxin PnIA is a 16-amino acid, disulfide-rich peptide isolated from the venom of the marine cone snail Conus pennaceus, belonging to the α-conotoxin family of competitive nicotinic acetylcholine receptor (nAChR) antagonists [1]. Unlike many broad-spectrum nAChR blockers, native PnIA exhibits a distinct subtype preference for α3β2 nAChRs over α7 nAChRs, with an IC50 value of approximately 9.56 nM at α3β2 and 252 nM at α7 . This baseline selectivity profile is notable because it contrasts sharply with the closely related native peptide PnIB, which differs by only two amino acid residues yet preferentially targets the α7 subtype [1]. The structural and functional characterization of PnIA, including its NMR solution structure and its ability to discriminate among neuronal nAChR subtypes, makes it an essential tool for probing cholinergic signaling pathways in both basic research and pharmacological screening applications [2].

Why Generic Nicotinic Antagonists or Closely Related Alpha-Conotoxins Cannot Replace Alpha-Conotoxin PnIA in Precision Pharmacology


Alpha-conotoxins as a class are known for their ability to discriminate among nAChR subtypes, but the degree of selectivity varies dramatically even between peptides differing by a single amino acid. For instance, alpha-conotoxin PnIB, which differs from PnIA by only two residues, exhibits a reversed subtype preference, preferentially blocking α7 nAChRs over α3β2 [1]. Similarly, the single-point mutation of Ala10 to Leu in PnIA yields the analog [A10L]PnIA, which completely switches the parent peptide's selectivity from α3β2-preferring to α7-preferring [1]. These findings underscore that subtle structural variations in the alpha-conotoxin scaffold translate into profound differences in pharmacological profile, making generic substitution of one conotoxin for another experimentally invalid. Furthermore, other alpha-conotoxins such as MII and ImI target entirely different receptor subtypes or exhibit distinct selectivity windows, meaning that no single conotoxin can serve as a universal nAChR probe [2][3]. Therefore, the selection of PnIA for experimental or procurement purposes must be based on its specific, quantitatively defined selectivity profile and its unique mutational switchability rather than on class-level assumptions.

Quantitative Differentiation of Alpha-Conotoxin PnIA: A Data-Driven Guide for Evidence-Based Procurement and Experimental Design


Subtype Selectivity Profile: α3β2 vs. α7 nAChR Antagonism Distinguishes PnIA from PnIB

Alpha-conotoxin PnIA exhibits a clear preferential inhibition of α3β2 nAChRs over α7 nAChRs, with an IC50 of 9.56 nM at α3β2 and 252 nM at α7, resulting in a 26-fold selectivity ratio . In direct contrast, the closely related alpha-conotoxin PnIB, which differs by only two amino acids, preferentially blocks the α7 subtype over α3β2, with an IC50 of 33 nM at α7 (versus 349 nM for PnIA at the same receptor) [1][2]. This reversed selectivity profile between two nearly identical peptides demonstrates that native PnIA occupies a unique pharmacological space that cannot be replicated by its nearest structural analog.

nicotinic acetylcholine receptor pharmacology neuroscience tool compounds venom peptide selectivity

Kinetic Differentiation: Slower Off-Rate of [A10L]PnIA Variant at α7 nAChR Confers Increased Potency Compared to Native PnIA

The single-point mutant [A10L]PnIA, derived from native PnIA, demonstrates a dramatically enhanced potency at α7 nAChRs, with an IC50 of 12.6 nM compared to 349 nM for native PnIA at the same receptor [1]. Kinetic analysis reveals that this 28-fold increase in potency is primarily attributable to a significantly slower dissociation rate from the receptor: [A10L]PnIA exhibits a koff of 0.17 min⁻¹, whereas native PnIA dissociates more rapidly [1]. In electrophysiological studies on wild-type α7 receptors expressed in Xenopus oocytes, [A10L]PnIA inhibited ACh-activated currents with an IC50 of 168 nM compared to 349 nM for PnIA, confirming the kinetic advantage of the mutant [2].

receptor kinetics ligand-receptor dissociation rate structure-activity relationship

Functional State Stabilization: PnIA Locks α7 nAChR in a Non-Conducting State Distinct from [A10L]PnIA Agonist Activity on Mutant Receptors

Electrophysiological characterization of wild-type α7 and mutant α7-L247T nAChRs expressed in Xenopus oocytes revealed a striking functional divergence between PnIA and its [A10L]PnIA variant. PnIA stabilized the receptor in a non-conducting state in both wild-type and mutant receptors, acting as a pure antagonist (IC50 = 194 nM at α7-L247T) [1]. In contrast, [A10L]PnIA potentiated ACh-activated currents at the α7-L247T mutant receptor and additionally exhibited agonist activity, indicating that the single amino acid change alters the toxin's mechanism of receptor modulation [1]. This state-dependent functional difference is not shared by other alpha-conotoxins such as ImI, which acts as a competitive antagonist at α7 nAChRs without potentiating activity [2].

receptor conformational states allosteric modulation ion channel pharmacology

Native Neuronal nAChR Dissection: PnIA Resolves Four Distinct Components of ACh-Induced Current in Mammalian Parasympathetic Neurons

In a study examining rat parasympathetic neurons, native alpha-conotoxin PnIA caused concentration-dependent inhibition of acetylcholine-induced currents with an IC50 of 14 nM and a maximal reduction in current amplitude of 87% [1]. When combined with other conotoxins and pharmacological agents, PnIA helped resolve four distinct components of the nicotinic ACh-induced current, demonstrating its utility as a dissection tool for heterogeneous native nAChR populations [1]. The analog [A10L]PnIA was the most potent inhibitor among those tested (IC50 = 1.4 nM, 46% maximal block), but its incomplete block and different residual current profile compared to PnIA indicate that these two peptides target overlapping but distinct receptor populations [1]. The modified analog [N11S]PnIA exhibited markedly reduced potency (IC50 = 375 nM, 91% maximal block), underscoring that even conservative substitutions dramatically alter pharmacological behavior [1].

native neuronal nAChR subtypes parasympathetic neuron pharmacology conotoxin tool compounds

Synthesis Efficiency: LiCl Additive Enhances Fmoc Solid-Phase Synthesis of PnIA(A10L) Variant for Improved Research-Grade Production

The synthesis of alpha-conotoxin PnIA and its variants using standard Fmoc solid-phase peptide synthesis (SPPS) can be limited by aggregation and poor coupling efficiency. A systematic optimization study demonstrated that the addition of lithium chloride (LiCl) as a chaperone salt significantly improves the synthesis efficiency of PnIA(A10L) [1]. The study identified 2-methylpiperidine as an optimal Fmoc deprotection reagent and found that a LiCl dosage of 2 equivalents (relative to resin loading) maximized synthesis yield [1]. This optimized protocol provides a practical and scalable strategy for producing the PnIA(A10L) variant for research and preclinical applications, addressing a key bottleneck in the procurement of high-quality peptide [1].

solid-phase peptide synthesis difficult peptide sequences synthesis optimization

Stability Enhancement: Selenoconotoxin PnIA Demonstrates Improved Plasma Stability and Fold Integrity Over Native Disulfide-Bonded PnIA

Native alpha-conotoxins are prone to disulfide bond scrambling, which can reduce their biological activity and shelf-life. Replacement of complementary cysteine pairs with selenocysteine pairs yields α-selenoconotoxin PnIA, which exhibits improved biophysical properties. X-ray crystallographic analysis at 1.4 Å resolution confirmed that the diselenide bond is isosteric with the native disulfide bond and maintains the integrity of the alpha-conotoxin fold [1]. Importantly, α-selenoconotoxin PnIA demonstrated improved stability against disulfide bond scrambling in plasma compared to the native peptide, while retaining similar or improved potency at α3β4, α7, and α1β1δγ nAChRs expressed in Xenopus oocytes [1]. This chemical modification offers a procurement advantage for researchers requiring a more stable reagent for long-term storage or in vivo applications.

peptide stability disulfide bond scrambling selenocysteine incorporation

Evidence-Based Application Scenarios for Alpha-Conotoxin PnIA Procurement


Pharmacological Dissection of Heterogeneous nAChR Populations in Primary Neuronal Cultures

Alpha-conotoxin PnIA (IC50 = 14 nM, 87% maximal block in rat parasympathetic neurons) is an optimal tool for isolating α3β2-containing nAChR currents from complex native neuronal populations [1]. Its near-complete block of sensitive components allows for clear resolution of conotoxin-resistant currents when used in combination with α7-selective antagonists such as α-bungarotoxin or PnIB. This application is directly supported by evidence that PnIA can dissect four distinct components of the nicotinic ACh-induced current in mammalian parasympathetic neurons [1].

Structure-Activity Relationship (SAR) Studies of α3β2-Selective nAChR Antagonists

The well-characterized selectivity of native PnIA for α3β2 over α7 nAChRs (26-fold preference) and the availability of high-resolution NMR structures make PnIA an ideal scaffold for SAR and rational drug design [2]. The fact that a single amino acid substitution (A10L) completely reverses subtype selectivity underscores the value of PnIA as a parent molecule for exploring the molecular determinants of nAChR subtype recognition [2].

Investigating Receptor Conformational States and Allosteric Modulation

Native PnIA's unique ability to stabilize the α7 nAChR in a non-conducting state without exhibiting agonist activity, even on mutant receptors, makes it a superior tool for isolating pure antagonist effects [3]. This property is particularly valuable when studying ligand-gated ion channel conformational dynamics, as the compound's mechanism remains purely inhibitory across receptor variants [3].

Development of Stable Peptide-Based nAChR Probes for In Vivo or Long-Term Studies

For research programs requiring a more stable alpha-conotoxin reagent, the selenocysteine-substituted variant of PnIA (α-selenoconotoxin PnIA) offers improved resistance to disulfide bond scrambling and plasma degradation while retaining native-like potency at multiple nAChR subtypes [4]. This chemical modification makes it suitable for applications involving extended incubation times or in vivo administration where peptide stability is a concern [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-conotoxin PnIA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.